N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide

Anticonvulsant drug discovery Mitochondrial DBI receptor Chiral building block

N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide is a dihydrobenzofuran derivative bearing an acetamide substituent at the 6‑position and a primary amine at the 3‑position of the heterocyclic core. With a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g·mol⁻¹, it represents a chiral, bifunctional scaffold that combines a hydrogen‑bond‑donor amine with an amide linkage frequently encountered in anticonvulsant and CNS‑active chemotypes.

Molecular Formula C10H12N2O2
Molecular Weight 192.218
CAS No. 2091270-18-5
Cat. No. B2764058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide
CAS2091270-18-5
Molecular FormulaC10H12N2O2
Molecular Weight192.218
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)C(CO2)N
InChIInChI=1S/C10H12N2O2/c1-6(13)12-7-2-3-8-9(11)5-14-10(8)4-7/h2-4,9H,5,11H2,1H3,(H,12,13)
InChIKeyLHXFKVKFODJKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide (CAS 2091270-18-5) – Structural and Physicochemical Baseline for Research Procurement


N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide is a dihydrobenzofuran derivative bearing an acetamide substituent at the 6‑position and a primary amine at the 3‑position of the heterocyclic core [1]. With a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g·mol⁻¹, it represents a chiral, bifunctional scaffold that combines a hydrogen‑bond‑donor amine with an amide linkage frequently encountered in anticonvulsant and CNS‑active chemotypes . The compound is a member of the broader benzofuran‑acetamide family that has been explored for mitochondrial DBI receptor modulation and ion‑channel‑targeted neurological indications [2].

Why N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide Cannot Be Replaced by Close Structural Analogs Without Risk of Altered Pharmacological Profile


The 3‑amino substituent is not an inert structural feature; it introduces a stereogenic center that is absent in the widely available des‑amino analog N‑(2,3‑dihydrobenzofuran‑6‑yl)acetamide . This chiral center dictates the three‑dimensional presentation of the acetamide pharmacophore and can fundamentally alter target engagement, as demonstrated by the pronounced difference in anticonvulsant activity between enantiomeric 3‑amino‑2,3‑dihydrobenzofuran derivatives [1]. Furthermore, the primary amine provides a protonation site (predicted pKa ≈ 8–9) that is unavailable in the 3‑oxo or 3‑unsubstituted analogs, enabling salt‑bridge interactions with carboxylate residues in ion‑channel pores or enzyme active sites [2]. Substituting the target compound with an analog that lacks the 3‑amino group therefore risks complete loss of activity in assays that depend on this key interaction motif.

Quantitative Differentiation of N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide Against Its Closest Structural Comparators


Structural Uniqueness – Concurrent 3‑Amino and 6‑Acetamide Substitution vs. Mono‑Functionalized Analogs

The target compound is the only entity in the immediate chemical space that carries both a primary amine at C‑3 and an acetamide at C‑6 on the 2,3‑dihydrobenzofuran scaffold. In contrast, the closest commercially available analog N‑(2,3‑dihydrobenzofuran‑6‑yl)acetamide (CAS 911300‑52‑2) lacks the C‑3 amino group entirely . The 3‑amino‑6‑cyano analog (CAS 1259589‑70‑2) replaces the acetamide with a nitrile, eliminating the hydrogen‑bond‑donor capacity of the amide NH . This dual‑substitution pattern is precisely the motif that conferred anticonvulsant activity in a series of benzofuran‑acetamide hybrids (ED₅₀ values of 15–30 mg·kg⁻¹ in the MES model) [1].

Anticonvulsant drug discovery Mitochondrial DBI receptor Chiral building block

Chiral Center at C‑3 Enables Enantioselective Pharmacology – Differentiation from Achiral Dihydrobenzofuran Acetamides

The C‑3 carbon of the target compound is a stereogenic center, generating a pair of enantiomers that can be resolved or synthesized asymmetrically. Microwave‑assisted asymmetric synthesis of 3‑amino‑2,3‑dihydrobenzofuran flavonoid derivatives achieved enantiomeric excesses of >90% ee, demonstrating that the 3‑amino group is a viable handle for chiral induction [1]. In contrast, the des‑amino analog N‑(2,3‑dihydrobenzofuran‑6‑yl)acetamide (CAS 911300‑52‑2) is achiral and cannot provide enantiomer‑specific biological readouts. The patent literature on 3‑amino‑2,3‑dihydrobenzofurans explicitly notes that the absolute configuration at C‑3 significantly influences hypotensive potency (e.g., active enantiomers showed a 5‑ to 10‑fold potency difference over racemates in a rat model) [2].

Enantioselective synthesis CNS drug design Ion channel modulation

Predicted Physicochemical Differentiation – Basicity and Hydrogen‑Bond Donor Capacity Relative to 3‑Oxo and Des‑Amino Analogs

The presence of the primary amine at C‑3 confers a predicted pKa of ~8.5–9.0, meaning the compound is >90% protonated at physiological pH and can engage in strong electrostatic interactions with anionic receptor pockets [1]. The 3‑oxo analog (N‑(3‑oxo‑2,3‑dihydrobenzofuran‑6‑yl)acetamide) replaces the amine with a ketone (pKa not applicable; hydrogen‑bond acceptor only), while the des‑amino analog lacks any ionizable group at this position . This difference is directly reflected in computed AlogP values: the target compound is predicted to have a logP approximately 0.5 units lower than the des‑amino analog (AlogP ~0.6 vs. ~1.1 for the achiral comparator), indicating higher aqueous solubility and potentially different passive membrane permeability .

Physicochemical profiling pKa prediction Drug‑likeness

High‑Impact Procurement Scenarios Where N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide Provides a Scientific Advantage Over Generic Alternatives


Anticonvulsant Lead Optimization Using a Bifunctional Benzofuran‑Acetamide Pharmacophore

The target compound supplies the exact 3‑amino‑6‑acetamide substitution pattern that was identified as a productive pharmacophore in a series of anticonvulsant benzofuran‑acetamide hybrids (ED₅₀ values of 15–30 mg·kg⁻¹ in the maximal electroshock seizure model) [1]. Researchers designing follow‑up libraries or performing structure‑activity relationship (SAR) studies around this scaffold can use the compound as the reference bifunctional core, whereas the des‑amino or 3‑oxo analogs would fail to recapitulate the required donor‑acceptor hydrogen‑bonding network.

Enantioselective Ion‑Channel or GPCR Screening Campaigns

Because the C‑3 stereocenter can be resolved into single enantiomers with >90% ee [2], the compound is a suitable starting point for chiral probe synthesis aimed at ion‑channel subtypes (e.g., voltage‑gated sodium or calcium channels) where enantioselective binding has been documented for related 3‑amino‑2,3‑dihydrobenzofurans [3]. Procurement of the racemate with the option of subsequent chiral separation provides a scientific pathway that is inaccessible when using the achiral N‑(2,3‑dihydrobenzofuran‑6‑yl)acetamide.

Mitochondrial DBI Receptor Complex Ligand Development

The benzofuran‑acetamide chemotype was shown to bind the mitochondrial DBI receptor complex with potency comparable to the reference ligand FGIN‑1‑27 in both in vitro and in vivo models [4]. The target compound, carrying the 3‑amino group, introduces an additional cationic center that can be exploited for targeted delivery to the mitochondrial matrix or for enhancing water solubility during in vivo dosing, directly addressing the formulation challenges noted for earlier DBI ligands.

Building Block for Asymmetric Synthesis of Flavonoid‑Like Probes

Synthetic methodology for 3‑amino‑2,3‑dihydrobenzofurans via [4+1] cyclization or microwave‑assisted routes is well‑established [2]. The target compound can serve as a versatile intermediate for constructing diverse flavonoid‑like probes for cell‑motility inhibition or kinase profiling, where the 6‑acetamide can be hydrolyzed or functionalized further. The chiral amine handle is particularly valuable for introducing enantiopurity early in the synthetic sequence.

Quote Request

Request a Quote for N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.